molecular formula C13H16N4O4 B13997595 N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline CAS No. 3335-68-0

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline

Cat. No.: B13997595
CAS No.: 3335-68-0
M. Wt: 292.29 g/mol
InChI Key: NMXPJIFLUMFTAV-UHFFFAOYSA-N
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Description

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexylmethylideneamino group attached to a 2,4-dinitro-aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline typically involves the reaction of cyclohexylamine with 2,4-dinitrobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Diamino derivatives with enhanced reactivity.

    Substitution: Halogenated or alkylated derivatives with varied chemical properties.

Scientific Research Applications

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline has found applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexylmethylideneamino group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethylideneamino)-2,4-dinitrobenzene
  • N-(cyclohexylmethylideneamino)-2,4-dinitrotoluene
  • N-(cyclohexylmethylideneamino)-2,4-dinitrophenol

Uniqueness

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

3335-68-0

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

N-(cyclohexylmethylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C13H16N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h6-10,15H,1-5H2

InChI Key

NMXPJIFLUMFTAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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